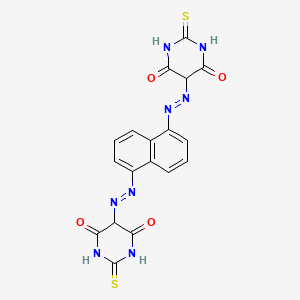
Antitumor agent-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Antitumor agent-31 involves the creation of nanosized chelates of anchoring bisazo dye. The synthetic route typically includes the following steps:
Synthesis of Bisazo Dye: The initial step involves the synthesis of the bisazo dye through a diazotization reaction followed by coupling with a suitable aromatic compound.
Chelation Process: The bisazo dye is then subjected to a chelation process with metal ions to form the nanosized chelates.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Antitumor agent-31 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and enhance its antitumor properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: Substitution reactions involving the replacement of specific functional groups can modify the compound’s properties and improve its therapeutic potential.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antitumor agent-31 has a wide range of scientific research applications, including:
Biology: Researchers are exploring the compound’s effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Antitumor agent-31 involves its interaction with cellular components to exert its antitumor effects. The compound is believed to target specific molecular pathways involved in cell proliferation and apoptosis. By interfering with these pathways, this compound can inhibit the growth of cancer cells and induce cell death .
Comparison with Similar Compounds
Antitumor agent-31 is unique due to its nanosized chelate structure and its dual antioxidant and antitumor properties. Similar compounds include:
Properties
Molecular Formula |
C18H12N8O4S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
5-[[5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)diazenyl]naphthalen-1-yl]diazenyl]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H12N8O4S2/c27-13-11(14(28)20-17(31)19-13)25-23-9-5-1-3-7-8(9)4-2-6-10(7)24-26-12-15(29)21-18(32)22-16(12)30/h1-6,11-12H,(H2,19,20,27,28,31)(H2,21,22,29,30,32) |
InChI Key |
LNYMFNBCHUIFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=NC3C(=O)NC(=S)NC3=O)C(=C1)N=NC4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
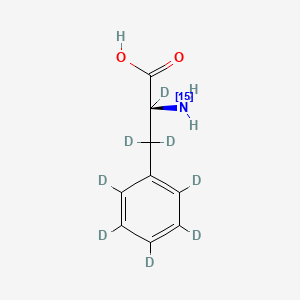
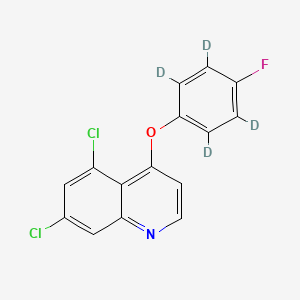



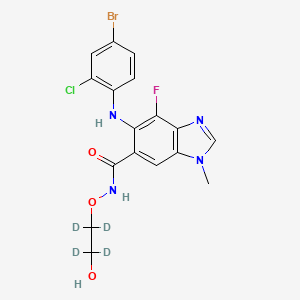
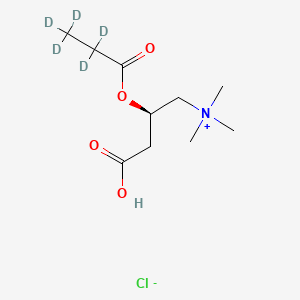
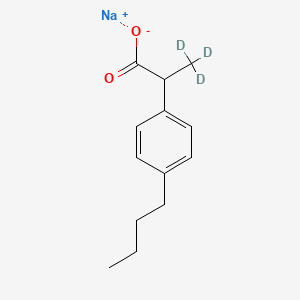
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)


